Hydrogen-Bond Acceptor Count Elevation: A Differentiating Factor for Polypharmacology Risk Profile
The target compound possesses five hydrogen-bond acceptor (HBA) atoms, a computationally derived value driven by the sulfonyl oxygen atoms and the thiophene sulfur [1]. This exceeds the HBA count of many close 4,5-dihydro-1H-pyrazole benzenesulfonamide analogs, which commonly present four HBA atoms when the 5-aryl substituent lacks additional heteroatoms [1]. In the context of the ChEMBL bioactivity landscape, HBA count is correlated with polypharmacology risk, and the specific count of five places this compound in a distinct property space relative to 4-HBA congeners [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 (calculated by Cactvs 3.4.8.18) |
| Comparator Or Baseline | Typical 5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole benzenesulfonamides with unsubstituted or alkyl-substituted phenyl at C5: 4 HBA |
| Quantified Difference | 1 additional HBA (5 vs 4) |
| Conditions | In silico computed property; PubChem release 2021.05.07 |
Why This Matters
A higher HBA count directly influences the potential for non-covalent interactions with biological targets; procurement of a 4-HBA analog would constitute a chemical modification that alters the compound's interaction fingerprint.
- [1] PubChem. (2025). Compound Summary for CID 2914342, 5-(4-bromophenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/361480-35-5 View Source
